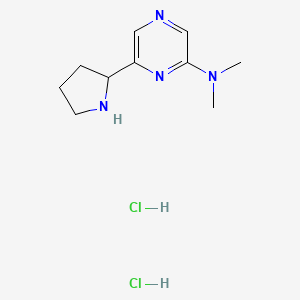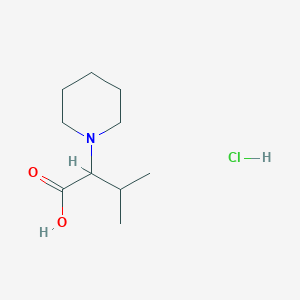
Dimethyl-(6-pyrrolidin-2-yl-pyrazin-2-yl)-amine dihydrochloride
Descripción general
Descripción
Dimethyl-(6-pyrrolidin-2-yl-pyrazin-2-yl)-amine dihydrochloride is a chemical compound with the molecular formula C10H18Cl2N4. It has a molecular weight of 265.18272 . This compound is available from various suppliers for research purposes .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H17N3.ClH/c1-14(2)11-7-3-5-10(13-11)9-6-4-8-12-9;/h3,5,7,9,12H,4,6,8H2,1-2H3;1H . This code represents the compound’s molecular structure in the InChI (IUPAC International Chemical Identifier) format, which is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web.
Aplicaciones Científicas De Investigación
Pharmaceutical Research
This compound, with its unique structure, has been explored for its potential in pharmaceutical applications. Its reactivity and selectivity make it a candidate for drug development, particularly in the realms of neurological disorders and pain management . The pyrrolidine and pyrazine moieties are known to interact with various biological targets, which could lead to the development of new therapeutic agents.
Agrochemical Development
The chemical structure of this compound suggests potential use in agrochemicals. Its ability to act as a building block for more complex molecules could lead to the creation of new pesticides or herbicides, contributing to more efficient and targeted agricultural practices .
Cytotoxicity Studies
Research has indicated that derivatives of this compound exhibit cytotoxic activity against certain cancer cell lines . This opens up possibilities for its use in cancer research, particularly in the synthesis of compounds that could serve as chemotherapy agents or in targeted cancer therapies.
Antimicrobial Activity
Compounds with pyrrolidine and pyrazine structures have shown antimicrobial properties . This compound could be used to synthesize new antimicrobial agents that might be effective against resistant strains of bacteria or fungi.
Anti-Fibrosis Research
Derivatives of pyridinyl-pyrimidine, which share structural similarities with this compound, have been studied for their anti-fibrosis activity . This suggests potential applications in the treatment of fibrotic diseases, such as liver cirrhosis or pulmonary fibrosis.
Propiedades
IUPAC Name |
N,N-dimethyl-6-pyrrolidin-2-ylpyrazin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-14(2)10-7-11-6-9(13-10)8-4-3-5-12-8;;/h6-8,12H,3-5H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUPQXHALZAKTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CN=C1)C2CCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-6-(pyrrolidin-2-yl)pyrazin-2-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]pentyl}(methyl)amine dihydrochloride](/img/structure/B1455011.png)




![2-chloro-N-[2-(3-methylphenoxy)ethyl]propanamide](/img/structure/B1455016.png)



![8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1455023.png)



